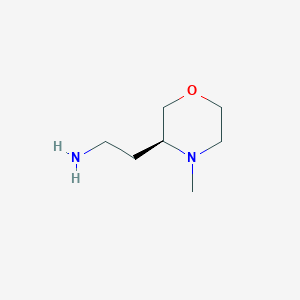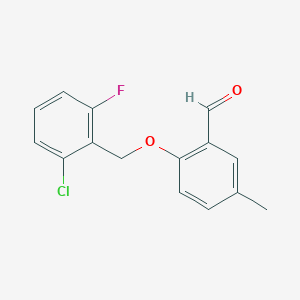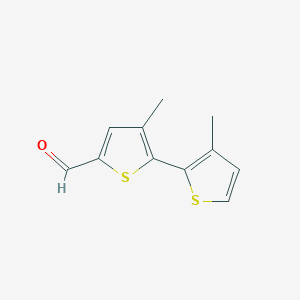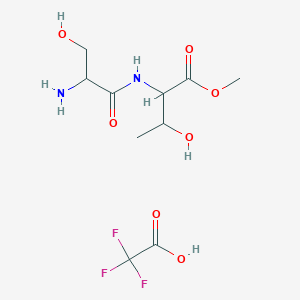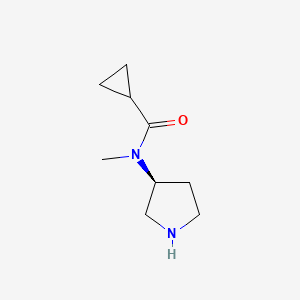
5-Bromo-3-hydroxythiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-hydroxythiophene-2-carbaldehyde is a heterocyclic compound containing a thiophene ring substituted with a bromine atom, a hydroxyl group, and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-hydroxythiophene-2-carbaldehyde typically involves the bromination of 3-hydroxythiophene-2-carbaldehyde. One common method is the reaction of 3-hydroxythiophene-2-carbaldehyde with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Bromo-3-hydroxythiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine can be replaced with an amino group using ammonia or an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in a suitable solvent such as ethanol.
Major Products Formed
Oxidation: 5-Bromo-3-hydroxythiophene-2-carboxylic acid.
Reduction: 5-Bromo-3-hydroxythiophene-2-methanol.
Substitution: 5-Amino-3-hydroxythiophene-2-carbaldehyde.
科学的研究の応用
5-Bromo-3-hydroxythiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery. Its derivatives may exhibit pharmacological activities such as anticancer or antiviral effects.
Industry: In materials science, it is used in the development of organic semiconductors and other advanced materials. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用機序
The mechanism of action of 5-Bromo-3-hydroxythiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the hydroxyl group can influence its binding affinity and specificity towards these targets. Additionally, the aldehyde group can undergo reactions with nucleophiles, forming covalent bonds with biomolecules and altering their function.
類似化合物との比較
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.
3-Hydroxythiophene-2-carbaldehyde: Lacks the bromine atom, which can affect its reactivity and biological activity.
5-Amino-3-hydroxythiophene-2-carbaldehyde: Contains an amino group instead of a bromine atom, leading to different chemical and biological properties.
Uniqueness
5-Bromo-3-hydroxythiophene-2-carbaldehyde is unique due to the presence of both a bromine atom and a hydroxyl group on the thiophene ring. This combination of functional groups enhances its reactivity and allows for a wide range of chemical modifications. Its unique structure also contributes to its potential biological activities and applications in various fields.
特性
分子式 |
C5H3BrO2S |
|---|---|
分子量 |
207.05 g/mol |
IUPAC名 |
5-bromo-3-hydroxythiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H3BrO2S/c6-5-1-3(8)4(2-7)9-5/h1-2,8H |
InChIキー |
WEIDYAPJMBEDKV-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1O)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-dihydroxyphenyl)-3,5-bis[[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]peroxy]-7-hydroxy-7H-chromene-4,6-dione](/img/structure/B12943919.png)


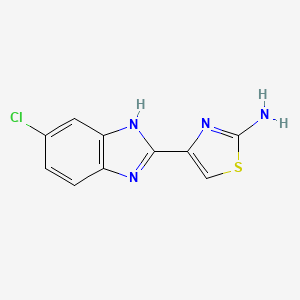
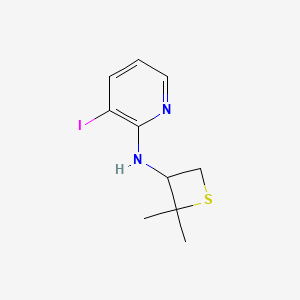
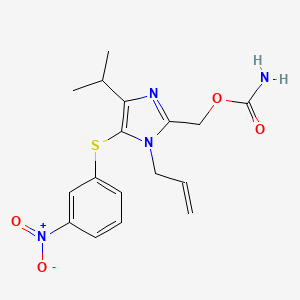
![1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12943960.png)
